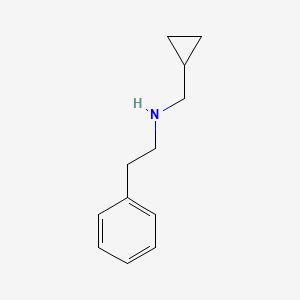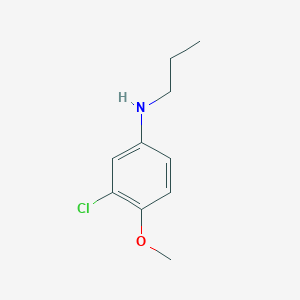
5-ブロモ-2-(2,2,2-トリフルオロエトキシ)ベンズアルデヒド
概要
説明
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.04200 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is either liquid, semi-solid, solid, or lump . The storage temperature is room temperature in an inert atmosphere .科学的研究の応用
生物活性化合物の合成
この化合物は、特にin vitroにおいて、さまざまな生物活性化合物の合成に使用されます。 これは、生物活性を持つ複雑な分子の形成における前駆体として機能します .
シッフ塩基形成
これは、第一アミンとの縮合反応によってシッフ塩基の生成に関与しています。 これらのシッフ塩基は、潜在的な抗菌特性を持つ金属錯体の形成など、幅広い用途を持っています .
分子静電ポテンシャル解析
5-ブロモ-2-(2,2,2-トリフルオロエトキシ)ベンズアルデヒドの分子構造は、その静電ポテンシャルについて解析することができます。これは、分子間相互作用と反応性を理解するために不可欠です .
Safety and Hazards
The safety information for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Similar compounds have been used as reactants in the preparation of oxazoline and thiazoline derivatives, which are used as insecticides and acaricides . This suggests that the compound may interact with biological targets related to these applications.
Result of Action
As a reactant in the synthesis of certain insecticides and acaricides, it may contribute to the toxicity of these compounds towards pests .
Action Environment
The action environment of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can influence its efficacy and stability. For instance, the compound is typically handled in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture. Environmental factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s reactivity and stability.
生化学分析
Biochemical Properties
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde and aldehyde dehydrogenase is crucial for its biochemical activity, as it influences the enzyme’s catalytic efficiency and substrate specificity .
Cellular Effects
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde binds to the active site of aldehyde dehydrogenase, inhibiting its activity and preventing the oxidation of aldehydes . This binding interaction is critical for its biochemical effects, as it modulates the enzyme’s function and alters cellular metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and altered biochemical activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to minimize potential adverse effects .
Metabolic Pathways
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation and distribution . Additionally, binding proteins within the cytoplasm and organelles help localize 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde to specific cellular compartments, enhancing its biochemical activity.
特性
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXCNQAABMICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651779 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-72-5 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)
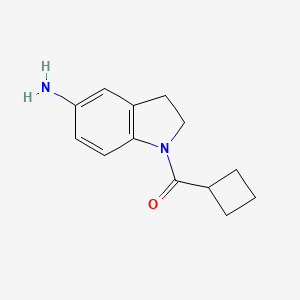


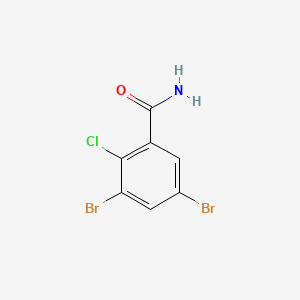


![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
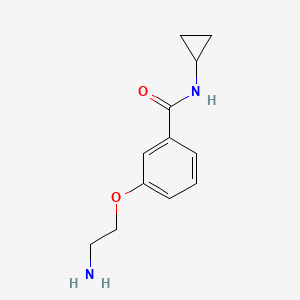
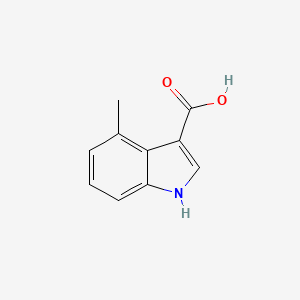
![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
